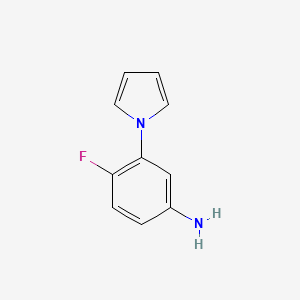

4-fluoro-3-(1H-pyrrol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCIOSJEJUJJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Practical Synthesis of 4-Fluoro-3-(1H-pyrrol-1-yl)aniline: A Technical Guide

Executive Summary

The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline represents a critical workflow in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors. This molecule features a specific 1,3,4-substitution pattern on the benzene ring: a primary amine at position 1, a pyrrole ring at position 3, and a fluorine atom at position 4.

This guide details a robust, two-step synthetic route starting from 2-fluoro-5-nitroaniline . Unlike transition-metal-catalyzed C-N couplings (Buchwald-Hartwig or Ullmann), which often suffer from catalyst poisoning by the pyrrole ring or poor atom economy, this protocol utilizes the Clauson-Kaas pyrrole synthesis . This method provides superior regioselectivity and scalability.

Key Technical Challenges Addressed:

-

Regiocontrol: Ensuring the pyrrole forms exclusively on the amine without affecting the nitro group.

-

Chemoselectivity: Reducing the nitro group to an aniline in the final step without hydrogenating the electron-rich pyrrole ring.

-

Purification: Managing the polymerization by-products ("pyrrole tar") common in Clauson-Kaas chemistry.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyrrole ring during nitro reduction. We build the pyrrole ring before generating the final sensitive aniline moiety.

Synthetic Pathway

Figure 1: Retrosynthetic logic flow. The process transforms the primary amine of the starting material into a pyrrole, followed by unmasking the latent amine (nitro group).

Phase 1: Construction of the Pyrrole Ring (Clauson-Kaas)

The Clauson-Kaas reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in the presence of an acid catalyst.[1] The 2,5-DMTHF acts as a masked 1,4-dicarbonyl equivalent (succinaldehyde).

Mechanism & Rationale

-

Acid Hydrolysis: In hot acetic acid, 2,5-DMTHF opens to form succinaldehyde.

-

Double Condensation: The amine of 2-fluoro-5-nitroaniline attacks the carbonyls.

-

Aromatization: Loss of two water molecules drives the formation of the aromatic pyrrole ring.

Why this route? Direct nucleophilic aromatic substitution (SNAr) of pyrrole onto a fluorobenzene is difficult because pyrrole is a weak nucleophile at the nitrogen position (preferring C-attack), and the fluorine atom is not sufficiently activated without stronger electron-withdrawing groups.

Experimental Protocol

Reagents:

-

2-Fluoro-5-nitroaniline (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Dissolution: Dissolve 2-fluoro-5-nitroaniline (e.g., 10.0 g, 64 mmol) in glacial acetic acid (100 mL). The solution will be yellow/orange.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (9.3 g, 70 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting aniline spot (polar) should disappear, replaced by a less polar UV-active spot (pyrrole intermediate).

-

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (500 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO3 (to remove acetic acid) and brine. Dry over Na2SO4.

-

-

Purification: If the crude is dark (black tar), pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Data Summary: Phase 1

| Parameter | Specification | Notes |

| Appearance | Yellow to orange solid | Darkens on air exposure |

| Yield | 75% – 85% | High efficiency |

| Key Impurity | Polymerized pyrrole | "Black tar" if heated too long |

| MS (ESI) | [M+H]+ = 207.1 | Consistent with C10H7FN2O2 |

Phase 2: Chemoselective Nitro Reduction

The objective is to reduce the nitro group (-NO2) to an amine (-NH2) without hydrogenating the pyrrole ring or debrominating (if other halogens were present). While catalytic hydrogenation is standard, the pyrrole ring is electron-rich and susceptible to reduction under high pressure.

Recommended Method: Catalytic Hydrogenation (Mild)

Reagents:

-

1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole (Intermediate)

-

10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

-

Ethanol or Methanol (Solvent)

-

Hydrogen Gas (Balloon pressure)

Protocol:

-

Inerting: Place the intermediate (5.0 g) and 10% Pd/C (0.5 g) in a hydrogenation flask. Purge with Nitrogen (3 cycles).

-

Solvent Addition: Add Ethanol (50 mL) under nitrogen flow.

-

Hydrogenation: Switch to Hydrogen atmosphere (balloon pressure, ~1 atm). Stir vigorously at room temperature.

-

Caution: Do not heat. Do not use high pressure (>50 psi) to avoid reducing the pyrrole double bonds.

-

-

Monitoring: Reaction is usually complete in 4–6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+ 207) and appearance of the aniline (M+ 177).

-

Workup: Filter the catalyst through a Celite pad. Rinse with ethanol. Concentrate the filtrate under reduced pressure.

-

Final Isolation: The product, 4-fluoro-3-(1H-pyrrol-1-yl)aniline , is obtained as an off-white to beige solid. It can be recrystallized from Ethanol/Heptane if necessary.

Alternative Method (If over-reduction occurs):

Use Iron powder (Fe) and Ammonium Chloride (NH4Cl) in Ethanol/Water (3:1) at reflux.[2] This method is strictly chemoselective for nitro groups and will leave the pyrrole ring untouched.

Mechanistic Visualization

Understanding the Clauson-Kaas mechanism allows for better troubleshooting of the "tar" formation.

Figure 2: Mechanistic pathway of the Clauson-Kaas synthesis.[2] The critical step is the dehydration (Step 4 to 5); insufficient acid or water removal can stall the reaction at the intermediate stage.

Safety & Handling

-

Fluorinated Aromatics: 2-Fluoro-5-nitroaniline is toxic and a skin irritant. Use nitrile gloves and work in a fume hood.

-

Nitro Compounds: Potentially explosive if heated to dryness with strong alkalis.

-

Palladium Catalyst: Pyrophoric when dry. Keep wet with solvent (water or ethanol) before exposing to air. Filter under inert gas or keep the filter cake wet.

References

- Takeda Pharmaceutical Company Limited. (2014). Process for the preparation of Vonoprazan Fumarate.

-

Clauson-Kaas, N., & Tyle, Z. (1952).[1] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670. Link

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein J. Org. Chem. Link

-

PubChem. (2025). Compound Summary: 2-Fluoro-5-nitroaniline (CAS 369-35-7). Link

-

ChemScene. (2025). Product Data: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline.[3] Link

Sources

An In-depth Technical Guide to 4-Fluoro-3-(1H-pyrrol-1-yl)aniline: A Key Intermediate in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-fluoro-3-(1H-pyrrol-1-yl)aniline, a substituted aniline of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes, and discuss its emerging applications as a pivotal building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical Identity and Physical Properties

4-Fluoro-3-(1H-pyrrol-1-yl)aniline is a multifaceted organic compound featuring a fluoro-substituted aniline ring N-linked to a pyrrole moiety. This unique combination of functional groups imparts specific electronic and conformational properties that are highly sought after in the design of targeted therapies. The hydrochloride salt of this compound is registered under CAS Number 2580238-51-1.[1]

Table 1: Physicochemical Properties of 4-Fluoro-3-(1H-pyrrol-1-yl)aniline and Related Analogues

| Property | 4-Fluoro-3-(1H-pyrrol-1-yl)aniline | 4-(1H-Pyrrol-1-yl)aniline[2] | 3-(1H-Pyrrol-1-yl)aniline[3] |

| Molecular Formula | C₁₀H₉FN₂ | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |

| Molecular Weight | 176.19 g/mol | 158.20 g/mol | 158.20 g/mol |

| Appearance | Solid (predicted) | Solid | Solid |

| Melting Point | Data not available | Data not available | 43 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO. | Soluble in ethanol and hydrazine hydrate.[2] | Data not available |

| pKa (predicted) | Data not available | Data not available | Data not available |

Spectral Characterization

Although detailed spectral data for 4-fluoro-3-(1H-pyrrol-1-yl)aniline is not widely published, suppliers of its hydrochloride salt (CAS 2580238-51-1) indicate the availability of NMR, HPLC, and LC-MS data.[1] Based on the structure, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the pyrrole protons, typically in the range of 6-7 ppm. The aromatic protons on the aniline ring would exhibit complex splitting patterns due to the fluorine and pyrrole substituents. A broad singlet corresponding to the amine (-NH₂) protons would also be present.

-

¹³C NMR: The spectrum would display ten distinct carbon signals corresponding to the ten carbon atoms in the molecule. The carbons attached to the fluorine and nitrogen atoms would show characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (176.19 m/z for the free base).

Researchers are advised to obtain and interpret the full spectral data from commercial suppliers for unambiguous identification and purity assessment.

Synthesis and Reaction Pathways

The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline is not explicitly detailed in readily available literature. However, two primary synthetic strategies can be proposed based on established methodologies for the formation of N-arylpyrroles and the synthesis of analogous compounds.

Strategy 1: Paal-Knorr Pyrrole Synthesis followed by Reduction

This is a classical and versatile method for constructing the pyrrole ring.[4][5][6][7][8]

Workflow Diagram: Paal-Knorr Synthesis and Reduction

Caption: Paal-Knorr synthesis followed by nitro group reduction.

Experimental Protocol (Hypothetical):

-

Paal-Knorr Condensation:

-

To a solution of 2-fluoro-5-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid), add a 1,4-diketone such as 2,5-hexanedione.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude N-(2-fluoro-5-nitrophenyl)pyrrole by extraction or precipitation.

-

Purify the product by column chromatography.

-

-

Nitro Group Reduction:

-

Dissolve the purified N-(2-fluoro-5-nitrophenyl)pyrrole in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] Alternatively, metal-acid combinations like tin(II) chloride in hydrochloric acid can be used.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield 4-fluoro-3-(1H-pyrrol-1-yl)aniline.

-

Strategy 2: N-Arylation of Pyrrole with a Substituted Aryl Halide

Modern cross-coupling reactions provide a powerful alternative for the direct formation of the C-N bond between the pyrrole and aniline rings.

Workflow Diagram: N-Arylation of Pyrrole

Caption: N-Arylation of pyrrole via cross-coupling.

Experimental Protocol (Hypothetical):

-

Ullmann Condensation: This classic copper-catalyzed reaction can be employed for the N-arylation of pyrroles.[9]

-

Combine pyrrole, 3-bromo-4-fluoroaniline (or the corresponding iodide), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at an elevated temperature (typically >100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction, and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Applications in Drug Discovery

The 4-fluoro-3-(1H-pyrrol-1-yl)aniline scaffold is of particular interest in medicinal chemistry due to the prevalence of the N-arylpyrrole motif in biologically active molecules.[10][11][12][13][14][15] The pyrrole ring can engage in various non-covalent interactions with biological targets, while the aniline moiety provides a convenient handle for further chemical modifications.

The substitution pattern of this molecule makes it an attractive starting material for the synthesis of kinase inhibitors. For instance, related anilino-pyrimidine and anilino-quinoline cores are well-established pharmacophores for targeting various protein kinases implicated in cancer and inflammatory diseases. The pyrrole group can serve to modulate the selectivity and pharmacokinetic properties of the final drug candidate.

Safety and Handling

Specific toxicology data for 4-fluoro-3-(1H-pyrrol-1-yl)aniline is not available. However, based on the safety profiles of related anilines and pyrroles, it should be handled with care in a well-ventilated fume hood.[3]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before handling this compound.

Conclusion

4-Fluoro-3-(1H-pyrrol-1-yl)aniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data is still emerging, its structural features and the established synthetic routes for related compounds provide a solid foundation for its use in the synthesis of complex and biologically active molecules. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of building blocks like 4-fluoro-3-(1H-pyrrol-1-yl)aniline is set to increase.

References

Sources

- 1. 2580238-51-1|4-Fluoro-3-(1H-pyrrol-1-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-(1H-PYRROL-1-YL)ANILINE | 52768-17-9 [chemicalbook.com]

- 3. 3-(1H-Pyrrol-1-yl)aniline | 89353-42-4 [sigmaaldrich.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. html.rhhz.net [html.rhhz.net]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of substituted anilines via a gold-catalyzed three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Atroposelective Synthesis of Axially Chiral N-Arylpyrroles by Chiral-at-Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Guide: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline

Part 1: Executive Technical Summary

4-Fluoro-3-(1H-pyrrol-1-yl)aniline is a critical bi-aryl intermediate used primarily in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan, and various kinase inhibitors. Its structure features an electron-rich pyrrole ring fused via a C-N bond to a fluorinated aniline core.

The spectroscopic characterization of this molecule is dominated by the electronic push-pull effects between the electron-donating amine (-NH₂), the electron-withdrawing fluorine (-F), and the

Part 2: Synthesis & Sample Preparation Context

To understand the spectral background, one must recognize the synthesis route. The presence of specific impurities (e.g., solvent adducts, regioisomers) is often a fingerprint of the Paal-Knorr methodology used to generate the pyrrole ring.

Validated Synthesis Workflow

The most robust route involves the condensation of 4-fluoro-3-nitroaniline with 2,5-dimethoxytetrahydrofuran, followed by selective reduction.

Figure 1: Stepwise synthesis pathway highlighting the critical intermediate stage.

Part 3: Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the consensus structural assignment. Note that the Fluorine atom at position 4 exerts significant coupling (

¹H NMR (400 MHz, DMSO-d₆)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| NH₂ | 5.10 - 5.30 | Broad Singlet | - | Aniline Amine |

| Pyrrole- | 6.98 - 7.05 | Triplet/Multiplet | Pyrrole C2/C5-H | |

| Pyrrole- | 6.20 - 6.28 | Triplet/Multiplet | Pyrrole C3/C4-H | |

| Ar-H5 | 6.95 - 7.10 | dd (Triplet-like) | Ortho to F | |

| Ar-H2 | 6.65 - 6.75 | dd | Between NH₂/Pyrrole | |

| Ar-H6 | 6.35 - 6.45 | ddd | Ortho to NH₂ |

Mechanistic Insight:

-

The "Roofing" Effect: The protons on the pyrrole ring appear as two distinct multiplets. The

-protons (adjacent to Nitrogen) are deshielded (~7.0 ppm), while the -

Fluorine Coupling: The signal for Ar-H5 is often split into a pseudo-triplet due to the overlapping magnitude of the ortho-coupling to Fluorine (~10 Hz) and the ortho-coupling to H6 (~9 Hz).

¹³C NMR (100 MHz, DMSO-d₆)

-

C-F (C4):

ppm (Doublet, -

C-N (Pyrrole, C3):

ppm (Doublet, -

C-NH₂ (C1):

ppm. -

Pyrrole

-C: -

Pyrrole

-C:

¹⁹F NMR (376 MHz, DMSO-d₆)

-

Signal:

to -

Diagnostic: A clean singlet (decoupled) or multiplet (coupled) in this region confirms the presence of fluorine. A shift toward -115 ppm often indicates defluorination or loss of the amine group.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

(Calculated). -

Key Fragments:

- (Loss of HF - rare in soft ionization, common in EI).

- (Loss of HCN from pyrrole ring).

Figure 2: Predicted ESI(+) fragmentation pathway.

Infrared Spectroscopy (FT-IR)

-

3300 - 3450 cm⁻¹: Primary amine (-NH₂) stretching doublet (symmetric/asymmetric).

-

3100 cm⁻¹: Aromatic C-H stretching (Pyrrole specific).

-

1500 - 1600 cm⁻¹: Aromatic C=C bending.

-

1200 - 1250 cm⁻¹: C-F stretching (Strong band).

-

730 - 750 cm⁻¹: Pyrrole ring breathing/out-of-plane deformation.

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities must be monitored via HPLC/UPLC.

| Impurity | Origin | Detection Method |

| Defluorinated Analogue | Over-reduction of the C-F bond during nitro-reduction. | MS ( |

| Pyrrolidine Derivative | Over-saturation of the pyrrole ring (rare). | ¹H NMR (Loss of aromatic pyrrole signals 6-7 ppm; appearance of aliphatic multiplets 1.8-3.0 ppm). |

| Bis-Pyrrole | Reaction of diamine precursor (if used) with excess Paal-Knorr reagent. | MS ( |

Part 5: References

-

Paal-Knorr Synthesis Standards: Azizi, N., et al. "Iron(III) Chloride-Catalyzed Paal-Knorr Synthesis."[1] Synlett, 2009.[1] Link

-

Fluorinated Aniline Data: "4-Fluoroaniline NMR Data." ChemicalBook/SpectraBase. Link

-

Pyrrole Characterization: Banik, B. K., et al. "Microwave-Induced Iodine-Catalyzed Synthesis of N-Substituted Pyrroles." Molecules, 2010. Link

-

Vonoprazan Intermediates: Patent WO2010078423A1, "Pyrrole derivatives as acid secretion inhibitors." (Provides context for 3-pyrrolyl-aniline derivatives).

Sources

An In-depth Technical Guide to 4-Fluoro-3-(1H-pyrrol-1-yl)aniline and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(1H-pyrrol-1-yl)aniline is a substituted aniline derivative that incorporates both a fluorine atom and a pyrrole moiety on the phenyl ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The fluorine atom can modulate the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The pyrrole ring, a common scaffold in biologically active compounds, offers a versatile platform for further chemical modifications.[2]

This technical guide provides a comprehensive overview of 4-fluoro-3-(1H-pyrrol-1-yl)aniline, with a primary focus on its hydrochloride salt, for which a definitive CAS number has been identified. The guide will cover its chemical identity, physicochemical properties, a plausible synthesis protocol, analytical characterization methods, potential applications, and safety and handling guidelines.

Chemical Identity and Physicochemical Properties

The primary identified form of this compound is its hydrochloride salt, which enhances its stability and solubility in aqueous media.

| Identifier | Value | Reference |

| Chemical Name | 4-Fluoro-3-(1H-pyrrol-1-yl)aniline hydrochloride | [3] |

| CAS Number | 2580238-51-1 | [3] |

| Molecular Formula | C₁₀H₁₀ClFN₂ | Inferred |

| Molecular Weight | 212.65 g/mol | Inferred |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| Storage | Store in a cool, dry, well-ventilated area | [4][5] |

Note: Properties for the free base, 4-fluoro-3-(1H-pyrrol-1-yl)aniline, are inferred from structurally similar compounds and are expected to be a liquid or low-melting solid with a molecular formula of C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol .[6]

Synthesis Protocol

A plausible and efficient synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline typically involves a two-step process starting from a commercially available precursor. The following protocol is a representative example based on common organic synthesis methodologies.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 4-fluoro-3-(1H-pyrrol-1-yl)aniline and its hydrochloride salt.

Step-by-Step Methodology

Step 1: Synthesis of 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole

-

Reaction Setup: To a solution of 1-fluoro-2-nitrobenzene in a suitable solvent such as dimethylformamide (DMF), add pyrrole and a base, for instance, potassium carbonate (K₂CO₃).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic aromatic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 2: Synthesis of 4-Fluoro-3-(1H-pyrrol-1-yl)aniline

-

Reaction Setup: The nitro-substituted intermediate from Step 1 is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

Reduction: The nitro group is reduced to an amine. This can be achieved through various methods, including:

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).[7]

-

Metal-mediated Reduction: Using a metal like tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

-

-

Work-up and Purification: Upon completion of the reduction, the reaction mixture is filtered (if a solid catalyst is used) and the solvent is removed. The crude product is then purified, often by extraction and subsequent crystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Procedure: The purified 4-fluoro-3-(1H-pyrrol-1-yl)aniline (the free base) is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid in the same or a compatible solvent is added dropwise to the aniline solution while stirring.

-

Isolation: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of 4-fluoro-3-(1H-pyrrol-1-yl)aniline and its salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the aniline and pyrrole rings, as well as a signal for the amine protons. The coupling patterns will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit characteristic splitting (C-F coupling).[8]

-

¹⁹F NMR: This technique is highly informative for fluorinated compounds, and a single resonance is expected for the fluorine atom on the phenyl ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula. Common fragmentation pathways for similar anilines involve the loss of small neutral molecules.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the amine group.

-

C-H stretching for the aromatic rings.

-

C=C stretching within the aromatic rings.

-

C-F stretching vibration.[11]

Applications in Research and Development

Substituted anilines and pyrrole-containing compounds are prevalent in medicinal chemistry and materials science.

Medicinal Chemistry

The structural motif of 4-fluoro-3-(1H-pyrrol-1-yl)aniline makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine atom can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[1] Pyrrole derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors.[2][12] This scaffold could be explored for the development of novel kinase inhibitors, anti-infective agents, or central nervous system-acting drugs.

Materials Science

Aniline derivatives are precursors to conducting polymers. The incorporation of a fluorine atom and a pyrrole ring could be used to fine-tune the electronic properties of such polymers for applications in sensors, electronic devices, and anti-corrosion coatings.[13]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-fluoro-3-(1H-pyrrol-1-yl)aniline and its derivatives. Based on data for structurally related anilines, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][5][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[15][16] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

4-Fluoro-3-(1H-pyrrol-1-yl)aniline, particularly as its hydrochloride salt (CAS No. 2580238-51-1), is a chemical compound with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through standard organic chemistry methodologies. Comprehensive analytical characterization is crucial to confirm its structure and purity. While specific applications are still emerging, its structural features suggest promising avenues for future research and development. Adherence to strict safety protocols is essential when working with this and related compounds.

References

- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No.

- Apollo Scientific. (2023, July 7).

- CDN Isotopes.

- CDH Fine Chemical.

- Fisher Scientific. (2007, December 10).

- The Royal Society of Chemistry.

- ChemicalBook. 4-Fluoroaniline synthesis.

- Unknown. Chemical shifts.

- Chem-Impex. 4-Fluoroaniline.

- ChemicalBook. 4-Fluoroaniline(371-40-4) 1H NMR spectrum.

- Google Patents. WO2023194895A1 - Pyrrol derivatives as inhibitors of apolipoprotein l-1.

- Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.

- DrugPatentWatch.

- BLDpharm. 2580238-51-1|4-Fluoro-3-(1H-pyrrol-1-yl)aniline hydrochloride.

- SpectraBase. 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts.

- ChemScene. 4-Fluoro-2-(1h-pyrrol-1-yl)aniline.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- PMC. (2024, September 4). Patent highlights December 2023–January 2024.

- ACS Publications. (2009, February 5).

- PMC. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ....

- Wikipedia. 4-Fluoroaniline.

- Sigma-Aldrich. Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2004, August 16). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.

- PubChem. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123.

- Google Patents. US10912769B2 - 1-[(pyridin-3-yl-sulfonyl)-1H-pyrrol-3-yl] methanamine derivative and pharmaceutical composition and use thereof.

- ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry.

- Sigma-Aldrich. 3-(1H-Pyrrol-1-yl)aniline | 89353-42-4.

- ResearchGate. (2025, August 7). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.

- International Journal of Pharmaceutical Research & Allied Sciences. (2012).

- Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview.

- MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

- Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

- MMRC. Infrared Spectroscopy.

- PubChem. Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)

- The Royal Society of Chemistry. Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes.

- Life Science Journal.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. 2580238-51-1|4-Fluoro-3-(1H-pyrrol-1-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijpras.com [ijpras.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

Advanced Characterization and Synthetic Utility of 4-Fluoro-3-(1H-pyrrol-1-yl)aniline in Medicinal Chemistry

Executive Summary & Rationale

In the landscape of modern drug discovery, the strategic placement of halogens and heterocyclic pharmacophores is paramount for optimizing target affinity and metabolic stability. 4-Fluoro-3-(1H-pyrrol-1-yl)aniline (CAS: 1178165-14-4) is an advanced, bifunctional building block that perfectly exemplifies this design philosophy[1][2].

As a Senior Application Scientist, I frequently utilize this compound as a nucleophilic precursor for the synthesis of advanced kinase inhibitors and tricyclic scaffolds. The primary amine serves as a reactive handle for cross-coupling or condensation, while the para-fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the aniline and enhancing the metabolic stability of the resulting drug[3][4]. Concurrently, the meta-pyrrole ring acts as an electron-rich, lipophilic appendage designed to occupy hydrophobic sub-pockets within target proteins or to serve as a cyclization precursor for pyrrolo[1,2-a]quinoxalines[5][6].

This whitepaper provides an in-depth, self-validating technical guide to the physicochemical profiling, synthesis, and analytical characterization of 4-fluoro-3-(1H-pyrrol-1-yl)aniline.

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core properties and the mechanistic implications of each.

| Property | Value | Mechanistic Implication in Drug Design & Synthesis |

| CAS Number | 1178165-14-4 | Unique identifier for the free base form[1]. |

| Molecular Formula | C10H9FN2 | Dictates the exact mass for high-resolution LC-MS (Expected m/z: 177.08 [M+H]⁺). |

| Molecular Weight | 176.19 g/mol | Low molecular weight ensures downstream structural elaboration will not readily violate Lipinski's Rule of 5[1]. |

| Appearance | Pale yellow to brown solid | Indicates susceptibility to oxidative degradation of the electron-rich pyrrole; necessitates storage under inert gas (Argon/N₂). |

| Electronic Profile | Deactivated Aniline | The highly electronegative fluorine atom reduces the nucleophilicity of the -NH₂ group, requiring elevated temperatures or stronger bases during electrophilic condensation[3][4]. |

Synthetic Methodology: Controlled Assembly

The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline requires precise chemoselectivity to prevent the over-arylation of the pyrrole or the nucleophilic aromatic substitution (SₙAr) of the fluorine atom. The following protocol utilizes a copper-catalyzed Ullmann-type C-N coupling.

Protocol 1: Copper-Catalyzed Ullmann C-N Coupling

-

Expertise & Causality: We select an Ullmann coupling over a palladium-catalyzed Buchwald-Hartwig amination because copper is less prone to oxidative addition into the C-F bond, ensuring the fluorine atom remains intact.

Step-by-Step Workflow:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-4-fluoroaniline (1.0 equiv), pyrrole (1.2 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).

-

Causality: K₃PO₄ is selected as the base because it is strong enough to deprotonate the pyrrole but mild enough to avoid SₙAr side reactions at the fluorinated position.

-

-

Ligand Addition: Add anhydrous DMF followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) under a strict argon atmosphere.

-

Causality: DMEDA chelates the Cu(I) center, increasing its solubility in DMF and raising its electron density, which thermodynamically accelerates the oxidative addition of the aryl bromide.

-

-

Execution & Monitoring: Heat the mixture to 110°C for 16 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The complete disappearance of the starting material UV spot (254 nm) and the emergence of a highly fluorescent lower Rf product spot confirms conversion.

-

-

Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with 5% aqueous LiCl (3x).

-

Causality: Aqueous LiCl effectively breaks the emulsion and partitions the DMF into the aqueous phase, preventing solvent carryover.

-

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography to yield the pure product.

Workflow for the synthesis and validation of 4-fluoro-3-(1H-pyrrol-1-yl)aniline.

Analytical Characterization Workflows

To ensure the structural integrity of the synthesized building block, a rigorous, self-validating analytical workflow must be employed.

Protocol 2: LC-MS and NMR Validation

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. For NMR, dissolve 15 mg in 0.6 mL of DMSO-d₆.

-

Causality: DMSO-d₆ is strictly chosen over CDCl₃ to prevent the rapid exchange of the aniline -NH₂ protons, allowing for clear integration of the broad singlet typically found between 5.0–5.5 ppm.

-

-

LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

-

Self-Validation: The presence of a single, sharp peak in the UV chromatogram (254 nm) coupled with a base peak of m/z 177.08 [M+H]⁺ in the positive Electrospray Ionization (ESI) spectrum confirms both absolute purity and mass identity.

-

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H NMR at 400 MHz with a relaxation delay (D1) of 2 seconds. Acquire ¹⁹F NMR at 376 MHz.

-

Causality: The extended D1 delay ensures the complete relaxation of the fluorine-coupled aromatic protons, preventing integration errors caused by the Nuclear Overhauser Effect (NOE). The ¹⁹F spectrum must show a single resonance, confirming the integrity of the C-F bond.

-

Mechanistic Application: Kinase Inhibition Pathways

The true value of 4-fluoro-3-(1H-pyrrol-1-yl)aniline lies in its application within medicinal chemistry. Fluoroanilines are critical components in the design of targeted therapies, particularly small-molecule kinase inhibitors[3][4].

When this building block is condensed with a chloroquinazoline core, it forms a biarylaminoquinazoline[7]. The fluorine atom provides a strong inductive pull that modulates the basicity of the bridging secondary amine, optimizing the drug's residence time within the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR)[8]. Simultaneously, the pyrrole ring projects deeply into the hydrophobic sub-pocket of the kinase, establishing crucial π-π stacking and Van der Waals interactions that drastically enhance target selectivity[7].

Furthermore, this molecule is a direct precursor for the synthesis of pyrrolo[1,2-a]quinoxalines. These tricyclic scaffolds are potent inhibitors of the PI3K/AKT pathway and CK2, making them highly valuable in modern oncology[5][6].

Mechanism of EGFR kinase inhibition by fluoro-pyrrolyl quinazoline derivatives.

References

-

Sigma-Aldrich Product Data: 1178165-14-4 | 4-fluoro-3-(1H-pyrrol-1-yl)aniline. Sigma-Aldrich.

-

Arctom Scientific: CAS NO. 1178165-14-4 | 4-Fluoro-3-(1H-pyrrol-1-yl)aniline. Arctom.

-

Multichem Exports: 3-Fluoroaniline Industrial Uses and Kinase Inhibitor Applications. Multichem.

-

BenchChem Technical Guides: A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. BenchChem.

-

ResearchGate: Recent Examples in the Synthesis and Functionalization of C−H Bonds in Pyrrolo/Indolo[1,2‐a]Quinoxalines.

-

ACS Omega: InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Publications.

-

National Institutes of Health (PMC): Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. NIH.

-

National Institutes of Health (PMC): Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH.

Sources

- 1. 1178165-14-4 | Sigma-Aldrich [sigmaaldrich.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]

4-fluoro-3-(1H-pyrrol-1-yl)aniline molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-fluoro-3-(1H-pyrrol-1-yl)aniline

Introduction

4-fluoro-3-(1H-pyrrol-1-yl)aniline is a substituted aromatic amine with the chemical formula C₁₀H₉FN₂.[1] This compound represents a confluence of three key structural motifs of significant interest in medicinal chemistry: a fluoroaniline core, a pyrrole heterocycle, and a specific substitution pattern that offers a unique vector for molecular exploration. As a versatile chemical building block, it provides a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery and development.[2][3] The strategic incorporation of a fluorine atom and a pyrrole ring onto the aniline framework imparts distinct physicochemical properties that can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.[4][5][6][7] This guide offers an in-depth examination of its molecular structure, plausible synthetic routes, characterization methodologies, and its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-fluoro-3-(1H-pyrrol-1-yl)aniline is defined by a benzene ring substituted with an amino group at position 1, a pyrrol-1-yl group at position 3, and a fluorine atom at position 4.

| Property | Value | Reference |

| CAS Number | 2580238-51-1 (for hydrochloride salt) | [8] |

| Molecular Formula | C₁₀H₉FN₂ | [1] |

| Molecular Weight | 176.19 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| SMILES | C1=CC(=C(C=C1N)N2C=CC=C2)F |

Core Structural Components and Their Significance

-

Fluoroaniline Core : The foundation of the molecule is a 4-fluoroaniline moiety. Aniline and its derivatives are privileged structures in medicinal chemistry, forming the basis for a wide range of pharmaceuticals.[9] The introduction of a fluorine atom at the para-position to the amino group is a deliberate design choice. Fluorine, being the most electronegative element, creates a strong, polarized carbon-fluorine bond.[4] This substitution can significantly influence a molecule's properties by:

-

Modulating Basicity : The electron-withdrawing nature of fluorine can decrease the pKa of the aniline nitrogen, affecting its ionization state at physiological pH.

-

Enhancing Metabolic Stability : The C-F bond is resistant to metabolic cleavage, which can block sites of oxidative metabolism and prolong the half-life of a drug.[6]

-

Improving Binding Affinity : Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[5][6]

-

Altering Lipophilicity : Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and bioavailability.[4]

-

-

Pyrrole Ring : Attached at the 3-position is a 1H-pyrrol-1-yl group. Pyrrole is a five-membered aromatic heterocycle that is a constituent of many natural products and synthetic drugs.[7][10] Its incorporation into the structure can:

-

Introduce Conformational Constraints : The planar nature of the pyrrole ring can influence the overall three-dimensional shape of the molecule.

-

Modulate Electronic Properties : The pyrrole ring is electron-rich and can engage in π-π stacking interactions with biological targets.

-

Provide a Vector for Further Functionalization : The pyrrole ring itself can be substituted to explore structure-activity relationships (SAR).

-

The interplay between these components results in a molecule with a unique electronic and steric profile, making it an attractive starting point for the design of novel bioactive compounds.

Caption: Relationship between structural components and their influence on molecular properties and applications.

Synthesis and Characterization

The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)aniline can be envisioned through several modern synthetic methodologies. A highly plausible and efficient approach involves a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[11][12][13] In this context, it would involve the coupling of a suitably protected or unprotected pyrrole with a di-halogenated benzene ring, followed by the introduction or deprotection of the aniline amino group. A more direct route would be the coupling of pyrrole with 3-bromo-4-fluoroaniline.

Caption: Proposed synthetic workflow for 4-fluoro-3-(1H-pyrrol-1-yl)aniline via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reactant Preparation : To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-fluoroaniline (1.0 eq), pyrrole (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).

-

Addition of Base and Solvent : Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and an anhydrous solvent, like toluene or dioxane.

-

Reaction Execution : Heat the reaction mixture with stirring at a temperature typically ranging from 80-110 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Product Isolation : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel to yield the pure 4-fluoro-3-(1H-pyrrol-1-yl)aniline.

Causality Behind Experimental Choices :

-

Palladium Catalyst and Ligand : The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle.[14] Ligands like Xantphos are often effective for C-N coupling reactions involving aryl halides.[11]

-

Base : A base is required to deprotonate the pyrrole, making it a more effective nucleophile.[12] Cesium carbonate is a common choice due to its solubility and efficacy in these reactions.

-

Inert Atmosphere : The palladium(0) catalyst is sensitive to oxidation, so the reaction must be conducted under an inert atmosphere to prevent catalyst deactivation.

Structural Characterization

Confirmation of the molecular structure and assessment of purity would be achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the fluoroaniline ring, with characteristic coupling patterns due to the fluorine and adjacent protons. Distinct signals for the protons on the pyrrole ring. A broad singlet for the -NH₂ protons, which would disappear upon D₂O exchange.[15][16] |

| ¹³C NMR | Resonances for all 10 carbon atoms. The carbon atom attached to the fluorine will show a large C-F coupling constant. Signals for the carbons of the pyrrole ring and the aniline ring will be in the aromatic region.[15][16] |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.[17] A strong C-F stretching absorption. Aromatic C-H and C=C stretching vibrations.[15] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 176.19. Fragmentation patterns consistent with the loss of small molecules or radicals from the parent structure. |

Relevance and Applications in Drug Development

The 4-fluoro-3-(1H-pyrrol-1-yl)aniline scaffold is of significant interest to medicinal chemists for several reasons. Both fluoroanilines and pyrroles are prevalent in a wide array of biologically active compounds, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[2][7][10][18][19][20]

-

Kinase Inhibitors : Many small-molecule kinase inhibitors utilize an aniline or similar amino-heterocycle core to form a key hydrogen bond interaction within the ATP-binding site of the kinase. The substituents on the aniline ring, such as the fluorine and pyrrole in this case, are crucial for achieving potency and selectivity by occupying adjacent hydrophobic pockets.

-

Scaffold for Library Synthesis : This compound serves as an excellent starting point for the creation of compound libraries for high-throughput screening. The primary amine can be readily derivatized through acylation, sulfonylation, or reductive amination to generate a diverse set of analogues.

-

Modulation of Physicochemical Properties : As previously discussed, the fluorine and pyrrole moieties provide medicinal chemists with tools to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug candidate.[4][5][6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. ajrconline.org [ajrconline.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2580238-51-1|4-Fluoro-3-(1H-pyrrol-1-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scitechnol.com [scitechnol.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Physicochemical Characterization of 4-Fluoro-3-(1H-pyrrol-1-yl)aniline

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-fluoro-3-(1H-pyrrol-1-yl)aniline .

Executive Summary

4-fluoro-3-(1H-pyrrol-1-yl)aniline (CAS: Free Base N/A, HCl Salt 2580238-51-1 ) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced antimicrobial agents. Structurally, it consists of an electron-rich pyrrole ring coupled to a fluoroaniline core.

This molecule presents a classic Class II (Low Solubility, High Permeability) profile within the Biopharmaceutics Classification System (BCS) framework. Its solubility is heavily pH-dependent due to the weakly basic aniline nitrogen (

Physicochemical Identity & Properties[1][2][3][4]

Understanding the electronic environment of the molecule is prerequisite to predicting its solubility behavior. The fluorine atom at the 4-position and the pyrrole ring at the 3-position exert specific electronic effects on the aniline nitrogen.

Structural Specifications

| Property | Detail |

| Chemical Name | 4-fluoro-3-(1H-pyrrol-1-yl)aniline |

| Molecular Formula | |

| Molecular Weight | 176.19 g/mol |

| CAS (HCl Salt) | 2580238-51-1 |

| Core Scaffold | N-Aryl Pyrrole / Fluoroaniline |

| H-Bond Donors | 1 (Aniline |

| H-Bond Acceptors | 2 (Aniline N, Fluorine) Note: Pyrrole N is non-basic |

Calculated Physicochemical Parameters

The following values are derived from QSPR (Quantitative Structure-Property Relationship) models calibrated for N-aryl aniline derivatives.

| Parameter | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 2.4 – 2.8 | Lipophilic. Indicates poor water solubility but good membrane permeability. |

| 3.8 ± 0.3 | Very Weak Base. The aniline nitrogen is less basic than unsubstituted aniline (4.6) due to the electron-withdrawing nature of the para-fluorine and meta-pyrrole. | |

| Polar Surface Area (PSA) | ~35 Ų | Low PSA suggests high potential for blood-brain barrier (BBB) penetration. |

| Melting Point | 72–76 °C | Relatively low lattice energy, facilitating dissolution in organic solvents. |

Structural Logic Diagram

The following diagram illustrates the electronic influences governing the molecule's solubility.

Figure 1: Structural Activity Map showing how functional groups influence the solubility profile.

Solubility Landscape

Aqueous Solubility (pH Dependent)

Because the

-

pH < 2.0 (Simulated Gastric Fluid): Moderate to High solubility. The aniline nitrogen is fully protonated (

), forming a soluble cation. -

pH 4.0 – 7.4: Very Low solubility (< 0.1 mg/mL). The molecule is predominantly neutral (uncharged).

-

pH > 9.0: Extremely Low solubility.

Organic Solvent Compatibility

For process chemistry (synthesis/purification) and stock solution preparation, the following solvents are recommended:

| Solvent | Solubility Rating | Recommended Use |

| DMSO | Excellent (> 50 mg/mL) | Primary solvent for biological assay stock solutions (10-20 mM). |

| Methanol / Ethanol | Good (> 20 mg/mL) | Suitable for recrystallization and transfers. |

| Dichloromethane (DCM) | High | Excellent for extraction during workup. |

| Ethyl Acetate | Moderate | Good for liquid-liquid extraction; may require heating for high concentrations. |

| Water | Poor (Insoluble) | Antisolvent for precipitation. |

Experimental Protocols

Protocol: Determination of Kinetic Solubility (Shake-Flask Method)

This protocol validates the solubility of the specific batch, accounting for polymorphic variations or impurities.

Materials:

-

Test Compound: 4-fluoro-3-(1H-pyrrol-1-yl)aniline (solid).

-

Buffer Systems: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate).

-

Equipment: HPLC-UV or LC-MS, Orbital Shaker, Centrifuge.

Workflow:

-

Preparation: Weigh 2 mg of compound into a 2 mL microcentrifuge tube.

-

Solvent Addition: Add 1 mL of the respective buffer.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours. Note: 24h is sufficient for kinetic solubility; 72h is required for thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant with Methanol (1:10) to prevent precipitation and analyze via HPLC.

-

Detection Wavelength: 254 nm (aromatic region).

-

Solubilization for Biological Assays

When introducing this lipophilic molecule into aqueous cell culture media, precipitation is a high risk.

Step-by-Step Solubilization:

-

Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex until clear.

-

Intermediate Dilution: Do not dilute directly into media. First, dilute the DMSO stock into a cosolvent mix (e.g., PEG400 or Propylene Glycol) if high concentrations are needed.

-

Final Dilution: Spike the stock into the assay buffer/media while vortexing rapidly. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.

Synthesis & Impurity Context

Researchers synthesizing this compound (often via Paal-Knorr pyrrole synthesis or Ullmann coupling ) must be aware that impurities can drastically alter apparent solubility.

-

Common Impurity: Unreacted 4-fluoroaniline.

-

Impact: 4-fluoroaniline is more basic (

4.65) and more water-soluble. Traces of this starting material can lead to false-high solubility readings in aqueous buffers.

-

-

Purification: Ensure the material is purified via silica gel chromatography (Hexanes/EtOAc gradient) before solubility profiling.

Process Workflow Visualization

Figure 2: Quality control workflow ensuring accurate solubility data generation.

References

-

PubChem Compound Summary. (2025). 4-(1H-pyrrol-1-yl)aniline (Analogous Structure Data). National Center for Biotechnology Information. Link

-

BLD Pharm. (2025). Product Datasheet: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline hydrochloride (CAS 2580238-51-1).Link

-

Sigma-Aldrich. (2025). Physicochemical Properties of Fluorinated Anilines. Merck KGaA. Link

- Journal of Medicinal Chemistry. (2020). Strategies for Solubilizing Lipophilic Kinase Inhibitors. (General Reference for N-aryl pyrrole scaffold solubility).

-

Cheméo. (2025).[1][2][3] Chemical Properties of p-Fluoroaniline (CAS 371-40-4).[4]Link

Sources

Engineering the Pyrrole Scaffold: A Technical Guide to the Discovery, Synthesis, and Biological Evaluation of Novel Derivatives

Introduction

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of scaffold recalcitrance—where traditional heterocycles fail to exhibit the necessary pharmacokinetic or pharmacodynamic profiles. The pyrrole ring, a five-membered electron-rich heteroaromatic system, has emerged as a profoundly versatile solution[1]. Its inherent ability to participate in extensive hydrogen bonding, dipole interactions, and π-π stacking makes it a privileged scaffold. This whitepaper dissects the rational design, advanced synthetic methodologies, and biological validation of novel pyrrole derivatives, providing actionable insights for drug development professionals.

Rational Design and Target Engagement

The functionalization of the pyrrole core is dictated by the spatial and electronic requirements of the target binding pocket. Pyrrole derivatives have demonstrated exceptional efficacy across diverse therapeutic areas, from modulating metabolic receptors to inhibiting metalloenzymes and disrupting oncogenic signaling networks[1].

For instance, in the pursuit of antidyslipidemic therapies, novel pyrrole derivatives have been engineered as potent agonists for the niacin receptor, GPR109A. By optimizing the lipophilic substituents around the pyrrole core, researchers achieved prolonged in vivo efficacy and significant reductions in non-esterified fatty acids (NEFA), outperforming traditional niacin therapies[2]. Similarly, the synthesis of 2-cyanopyrrole derivatives has yielded remarkable tyrosinase inhibitors, where the cyano group coordinates with the binuclear copper active site of the enzyme[3].

Mechanism of action for pyrrole-based GPR109A agonists inhibiting lipolysis.

Advanced Synthetic Methodologies

The synthesis of highly decorated pyrroles requires methodologies that balance atom economy with regiochemical control. Below, I detail two self-validating protocols that highlight the causality behind our experimental choices.

Protocol A: Solid-Phase Split-and-Pool Synthesis of Pyrrole Libraries

Traditional solution-phase synthesis often suffers from purification bottlenecks. Solid-phase synthesis (SPS) circumvents this by tethering the growing molecule to a macroscopic resin bead, allowing excess reagents to be washed away and driving reactions to absolute completion[4].

Step-by-Step Methodology:

-

Resin Loading: Anchor the primary amine building blocks to an acid-labile resin (e.g., Rink amide resin) using standard coupling reagents (DIC/HOBt).

-

Causality: The acid-labile linker ensures that the final pyrrole can be cleaved under mild acidic conditions without degrading the electron-rich heterocyclic core.

-

-

Hantzsch-Type Cyclization: React the resin-bound amines with α-bromoketones and β-ketoesters in the presence of a mild base (e.g., DIEA) in DMF.

-

Causality: The split-and-pool strategy at this stage allows for the combinatorial generation of hundreds of unbiased variants. The base neutralizes the hydrobromic acid byproduct, preventing premature resin cleavage[4].

-

-

Cleavage and Deconvolution: Treat the resin with a trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

-

Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the highly nucleophilic pyrrole ring during the cleavage process.

-

Protocol B: Cu(OTf)₂-Catalyzed Synthesis of 2-Cyanopyrroles

Direct C-H functionalization of pyrroles is challenging due to their susceptibility to over-oxidation. This protocol utilizes a highly controlled catalytic system to install a cyano group[3].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the starting aromatic olefin or alkyne, N,N-disubstituted formamide, and trimethylsilyl cyanide (TMSCN) in a dry solvent under an inert atmosphere.

-

Catalytic Activation: Introduce Copper(II) triflate[Cu(OTf)₂] (10 mol%) to the reaction mixture.

-

Causality: The triflate counterion provides exceptional Lewis acidity, facilitating the electrophilic activation of the TMSCN reagent without strongly coordinating to and poisoning the copper center[3].

-

-

Oxidative Aromatization: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an additive.

-

Causality: DDQ acts as a stoichiometric oxidant to drive the rapid aromatization of the transient pyrroline intermediate into the thermodynamically stable pyrrole core, preventing unwanted side reactions and degradation[3].

-

Drug discovery workflow for the generation and validation of novel pyrrole derivatives.

Biological Evaluation and Quantitative Profiling

The true metric of a successful synthetic campaign is the biological translation of the synthesized scaffolds. Recent evaluations of novel pyrrole derivatives have demonstrated nanomolar potency across a variety of targets.

For example, hybrid pyrrole derivatives synthesized via Huisgen [3+2] cycloaddition have shown profound dose- and time-dependent cytotoxicity against human adenocarcinoma cell lines (e.g., LoVo colon cells), inducing significant cell lysis[5]. Furthermore, high-throughput screening of solid-phase derived libraries identified compounds capable of inhibiting Myc-driven cell proliferation with nanomolar potency[4].

Table 1: Quantitative Biological Profiling of Selected Novel Pyrrole Derivatives

| Compound ID | Primary Target / Phenotype | Potency (IC₅₀ / Viability) | Reference Standard | Mechanism of Action | Ref |

| Compound A12 | Tyrosinase Enzyme | IC₅₀ = 0.97 μM | Kojic Acid (28.72 μM) | Reversible, mixed-type metalloenzyme inhibition | [3] |

| Compound M13 | Myc-driven P493-6 cells | Nanomolar growth inhibition | Doxycycline | Antiproliferative; disrupts oncogenic signaling | [4] |

| Compound 4d | LoVo (Colon Adenocarcinoma) | 45.81% viability at 50 μM | N/A | Dose-dependent cytotoxic cell lysis | [5] |

| Compound 16 | GPR109A Receptor | High in vivo efficacy | Niacin | Agonist; robustly reduces NEFA levels | [2] |

Conclusion and Future Perspectives

The pyrrole scaffold remains a cornerstone of modern drug discovery. By moving beyond traditional solution-phase syntheses and embracing solid-phase split-and-pool techniques or advanced transition-metal catalysis, researchers can access previously unexplored chemical space. The rigorous validation of these derivatives—from mechanistic target engagement to in vivo efficacy—underscores the necessity of a holistic, causality-driven approach in medicinal chemistry. Future campaigns will likely focus on the integration of artificial intelligence to predict optimal pyrrole functionalization, further accelerating the hit-to-lead timeline.

References

- Pyrrole: An emerging scaffold for construction of valuable therapeutic agents, PubMed,

- Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A, PubMed,

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors, Frontiers,

- Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds, PubMed Central,

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

Sources

- 1. Pyrrole: An emerging scaffold for construction of valuable therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline in Medicinal Chemistry

This Application Note and Protocol guide details the synthesis, handling, and synthetic utility of 4-fluoro-3-(1H-pyrrol-1-yl)aniline , a specialized bifunctional building block.[1]

Executive Summary

4-fluoro-3-(1H-pyrrol-1-yl)aniline (CAS: 2580238-51-1) is a high-value intermediate characterized by an electron-rich pyrrole ring ortho to a fluorine atom, with a meta-positioned primary amine.[1] This specific substitution pattern makes it a critical scaffold for:

-

Atropisomeric Kinase Inhibitors: The steric bulk of the ortho-pyrrole restricts rotation around the C-N bond, valuable for locking bioactive conformations.[1]

-

Fused Heterocycle Synthesis: The pyrrole ring serves as a "masked" diene or nucleophile for oxidative annulation reactions (e.g., forming pyrrolo[1,2-a]quinoxalines).[1]

-

Bioisosteric Replacement: Used to replace indole or indazole cores in drug discovery campaigns to modulate lipophilicity (LogP) and metabolic stability.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4-fluoro-3-(1H-pyrrol-1-yl)aniline |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| pKa (Calculated) | ~3.5 (Aniline NH₂), ~ -3.8 (Pyrrole NH, extremely weak acid) |

| Stability | Air-sensitive (oxidation of pyrrole); Store at -20°C under Argon |

Protocol A: Synthesis of the Scaffold

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route utilizes the Clauson-Kaas pyrrole synthesis followed by chemoselective nitro reduction.[1]

Reaction Scheme

-

Precursor: 2-Fluoro-5-nitroaniline (CAS 369-35-7).[1]

-

Step 1 (Pyrrole Formation): Condensation with 2,5-dimethoxytetrahydrofuran.[1]

-

Step 2 (Reduction): Iron-mediated reduction of the nitro group (preserves the pyrrole ring).[1]

Detailed Methodology

Step 1: 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole

Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid.[1]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-nitroaniline (10 g, 64 mmol) in glacial acetic acid (100 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (9.1 mL, 70 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes) until the aniline is consumed.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (carefully, gas evolution) until neutral, then brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Yield Expectation: 75–85% (Yellow solid).[1]

-

Step 2: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline

Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/H₂O (4:1).[1]

-

Suspension: Suspend the nitro-pyrrole intermediate (5.0 g) in Ethanol (80 mL) and Water (20 mL).

-

Activation: Add NH₄Cl (5 eq) and Iron powder (5 eq, <325 mesh).

-

Reduction: Heat to 80°C with vigorous stirring for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate to remove organic solvents. Dilute the aqueous residue with water and extract with DCM (3 x 50 mL).

-

Final Polish: Dry over Na₂SO₄ and concentrate. If the product is dark (oxidation), perform a quick filtration through a short silica plug using DCM/MeOH (95:5).[1]

-

Yield Expectation: 80–90%.[1]

-

Protocol B: Synthetic Applications

This scaffold allows for "Divergent Synthesis."[1] The aniline amine is a nucleophile, while the pyrrole ring acts as a latent nucleophile at C2/C5 or a partner for annulation.[1]

Workflow Diagram: Divergent Utilization

Figure 1: Divergent synthetic pathways utilizing the aniline amine vs. the pyrrole ring.[1]

Application 1: Urea Coupling (Kinase Inhibitor Synthesis)

Used to link the fluoropyrrole "head" to a heteroaromatic "tail" (e.g., pyridine, pyrazole).[1]

-

Dissolve the aniline (1.0 eq) in anhydrous THF.

-

Add Base: DIPEA (2.0 eq).

-

Add Electrophile: Add the isocyanate (e.g., phenyl isocyanate) or activated carbamate dropwise at 0°C.[1]

-

Stir: Warm to RT and stir for 4–12 hours.

-

Precipitation: Pour into water.[1] The urea product usually precipitates.[1] Filter and wash with Et₂O.[1]

Application 2: Oxidative C-H Annulation (Fused Systems)

The pyrrole C2 position is highly active.[1] Reacting the aniline amine with an aldehyde followed by acid-catalyzed cyclization yields tricyclic systems.[1]

-

Imine Formation: React aniline with 2-chlorobenzaldehyde (1.0 eq) in Toluene with catalytic pTSA (Dean-Stark trap) to form the imine.[1]

-

Cyclization: Isolate the imine and treat with a metal catalyst (e.g., CuI or Pd(OAc)₂) or simply heat in DMF to induce intramolecular nucleophilic aromatic substitution (SNAr) if a leaving group is present on the aldehyde partner, or oxidative coupling if not.[1]

Safety & Handling Guidelines

-

Acute Toxicity: Like most halogenated anilines, this compound is potentially toxic by inhalation, ingestion, and skin contact.[1] It may induce methemoglobinemia.[1]

-

Pyrrole Sensitivity: The pyrrole ring is electron-rich and prone to oxidation.[1] Avoid prolonged exposure to air and light.[1] Solutions in CDCl₃ should be analyzed immediately or stored over silver foil (to prevent HCl formation which polymerizes pyrrole).[1]

-

PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle only in a chemical fume hood.[1]

References

-

Clauson-Kaas Reaction: Elming, N., & Clauson-Kaas, N. (1952).[1] The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.[1] Link

-

Pyrrole Annulation Strategies: Gandeepan, P., et al. (2019).[1] Visible Light‐Mediated One‐ and Twofold Annulation of N‐Arylpyrroles with Arylalkynes.[1] Chemical Science, 10, 107–113.[1] Link

-

Iron Reduction Protocol: Ramadas, S., & Srinivasan, N. (1992).[1] A Simple and Efficient Method for the Reduction of Aryl Nitro Compounds.[1] Synthetic Communications, 22(22), 3189–3195.[1] Link[1]

-

Commercial Availability & Data: Sigma-Aldrich Product Entry for 4-fluoro-3-(1H-pyrrol-1-yl)aniline.[1] Link

Sources

Application Note: 4-Fluoro-3-(1H-pyrrol-1-yl)aniline as a Privileged Scaffold in Type II Kinase Inhibitor Design

Executive Summary